molecular formula C16H18N2O3 B2683715 N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 868153-73-5

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2683715
CAS No.: 868153-73-5
M. Wt: 286.331
InChI Key: DOTWDAVCIVLYBM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a propanamide linker connecting two key pharmacophoric units: a 4-acetamidophenyl group and a 5-methylfuran-2-yl moiety . The 4-acetamidophenyl group is a common structural feature in compounds investigated for various biological activities, often contributing to molecular recognition and binding interactions . The incorporation of the furan ring, a privileged heterocyclic scaffold, is a strategic design element in modern drug design, as it can be used to optimize critical properties such as lipophilicity, polarity, and hydrogen-bonding capacity . Compounds with similar furan and acetamidophenyl substructures are frequently explored in the development of protein-targeting therapeutics and inhibitors of enzymes like Histone Deacetylases . This compound is supplied exclusively for research applications, including but not limited to use as a building block in organic synthesis, a intermediate in the development of novel active pharmaceutical ingredients (APIs), or a chemical probe for investigating biological mechanisms . Researchers can leverage its structure for the design and synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use. For safe handling, please refer to the associated Safety Data Sheet (SDS). Typical storage recommendations for related amide compounds suggest keeping the material in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTWDAVCIVLYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Formation of the Methylfuran Intermediate: This step involves the synthesis of 5-methylfuran-2-carboxylic acid.

    Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the methylfuran intermediate under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and infections.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The acetamidophenyl group may interact with enzymes or receptors, while the furan ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (Compound 30a)

  • Structure : Features a propanamide core but substitutes the methylfuran with a 4-hydroxyphenyl group and incorporates a sulfamoyl-tert-butyl moiety on the phenyl ring .
  • The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may influence receptor binding (e.g., carbonic anhydrase inhibition).
  • Biological Activity : Reported as a carbonic anhydrase inhibitor, suggesting a divergent therapeutic niche compared to the furan-containing target compound .

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structure : Combines a triazole-sulfanyl core with furan and acetamide groups .
  • Key Differences: The triazole ring introduces nitrogen-rich heterocyclic rigidity, which may enhance metabolic stability compared to the flexible propanamide linker in the target compound.
  • Biological Activity : Demonstrates anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting anti-inflammatory applications. The absence of a triazole ring in the target compound may limit similar efficacy .

3-(Hetero)arylpropargyl Amides (e.g., 5a and 5b)

  • Structure : Propargyl amides with aryl/heteroaryl substituents, such as 4-methoxyphenyl or phenyl groups .
  • Key Differences :
    • The propargyl (alkyne) group enables click chemistry applications, contrasting with the methylfuran’s role in π-π stacking or hydrophobic interactions.
    • Methoxy/phenyl substituents modulate electronic effects, altering binding affinity in enzyme inhibition assays.
  • Relevance : These compounds serve as intermediates in chemoenzymatic syntheses, highlighting divergent synthetic utility compared to the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide Propanamide 5-Methylfuran, 4-acetamidophenyl Not reported (structural focus)
Compound 30a Propanamide 4-Hydroxyphenyl, sulfamoyl-tert-butyl Carbonic anhydrase inhibition
Triazole-sulfanyl acetamide derivatives Triazole-sulfanyl Furan, acetamide Anti-exudative activity
3-(4-Methoxyphenyl)-N-propargylpropanamide Propargyl amide 4-Methoxyphenyl, propargyl Synthetic intermediate

Research Implications and Limitations

  • Synthetic Comparisons : The target compound’s synthesis likely involves amide coupling (similar to compound 30a in ), whereas triazole derivatives require multi-step heterocyclic formations .
  • Gaps in Evidence: No cytotoxicity or pharmacokinetic data are available for the target compound.

Biological Activity

N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound, which indicates the presence of both an acetamidophenyl group and a methylfuran moiety. The chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its molecular structure is illustrated below:

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The acetamidophenyl group may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, possibly through disruption of cell membrane integrity.
  • Modulation of Signaling Pathways : The furan ring may participate in redox reactions, influencing signaling pathways associated with oxidative stress.

Antimicrobial Properties

Recent studies have reported the antimicrobial efficacy of this compound against a range of bacteria and fungi. For instance:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Fungal Strains Tested : Candida albicans
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL depending on the strain.

Anti-inflammatory Effects

In vivo experiments have demonstrated that this compound can significantly reduce inflammation in animal models. Key findings include:

  • Model Used : Carrageenan-induced paw edema in rats
  • Dosage : 10 mg/kg body weight
  • Results : A reduction in edema by approximately 40% compared to control groups.

Case Studies

  • Study on Antitumor Activity
    • A systematic investigation was conducted to assess the antitumor potential of this compound using human cancer cell lines.
    • Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer)
    • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values around 20 µM for HeLa cells.
  • Research on Mechanistic Pathways
    • A study utilized molecular docking simulations to explore the binding affinity of the compound with target proteins involved in cancer progression.
    • Targets Identified : Cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs).
    • : High binding affinity suggests potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure ComparisonBiological Activity
N-(4-acetamidophenyl)-3-(2-furyl)propanamideUnsubstituted furan ringLower antimicrobial activity
N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamideEthyl group instead of methylReduced anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Amide coupling : Reacting 4-acetamidophenol with 3-(5-methylfuran-2-yl)propanoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and pH monitoring to ensure optimal nucleophilic attack by the amine group .

Q. What analytical techniques are recommended for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the presence of the acetamidophenyl group (δ 2.1 ppm for CH3 in acetamide) and furan protons (δ 6.2–6.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]+ at m/z 316.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) may arise from:

  • Structural analogs : Compare with derivatives like N-(4-methoxyphenyl)-3-(5-nitrophenylfuran)propanamide, where nitro groups enhance target affinity .
  • Assay conditions : Standardize cell-based assays (e.g., COX-2 inhibition in RAW 264.7 macrophages) using identical IC50 protocols and controls .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways that may mask activity in vivo .

Q. What strategies are effective for improving target selectivity in pharmacological studies?

  • Molecular docking : Screen against crystallographic structures of off-target receptors (e.g., CB2 vs. CB1 cannabinoid receptors) to identify steric clashes or unfavorable interactions .
  • Isosteric replacements : Replace the 5-methylfuran with thiophene to modulate electron density and reduce off-target binding .
  • Pharmacokinetic profiling : Measure plasma protein binding (%PPB) and blood-brain barrier penetration using in vitro models .

Q. How can the chemical reactivity of this compound be leveraged for derivatization?

Key reactive sites include:

  • Amide group : React with Grignard reagents (e.g., MeMgBr) to form tertiary amides for enhanced lipophilicity .
  • Furan ring : Perform electrophilic aromatic substitution (e.g., nitration with HNO3/H2SO4) to introduce nitro groups for redox-active derivatives .
  • Acetamide moiety : Hydrolyze with HCl/EtOH to generate a free amine for conjugation with fluorescent probes (e.g., FITC) .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • COX-2 inhibition assay : Use purified human COX-2 enzyme with arachidonic acid substrate; monitor prostaglandin E2 (PGE2) via ELISA .
  • NF-κB luciferase reporter assay : Transfect HEK293T cells with NF-κB-responsive luciferase constructs; measure luminescence after LPS stimulation .
  • Cytokine profiling : Quantify TNF-α and IL-6 levels in THP-1 macrophages using multiplex bead-based assays .

Q. How should researchers design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; analyze degradation products via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) for 24 hours; monitor furan ring oxidation (e.g., formation of γ-ketoamide byproducts) .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesReported Activity
N-(4-Methoxyphenyl)-3-(5-nitrophenylfuran)propanamideNitro group instead of methylfuranEnhanced COX-2 inhibition (IC50 = 0.8 μM)
N-(4-Chlorophenyl)-3-(5-methylfuran)propanamideChlorine substitution on phenylModerate analgesic activity (ED50 = 25 mg/kg)
N-(4-Acetamidophenyl)-3-(thiophen-2-yl)propanamideThiophene replaces furanImproved metabolic stability (t1/2 = 4.2 h)

Key Citations

  • Synthesis and characterization:
  • Pharmacological evaluation:
  • Reactivity and derivatization:

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